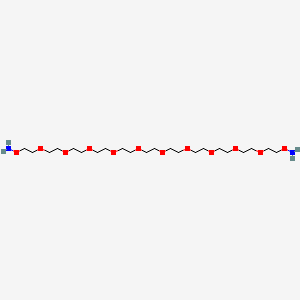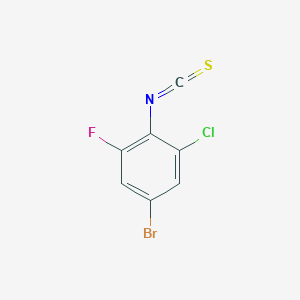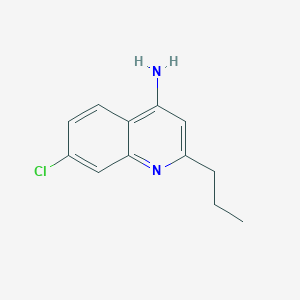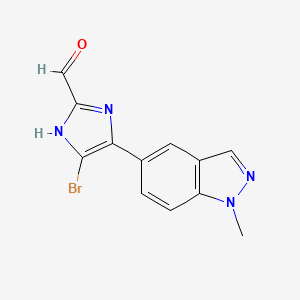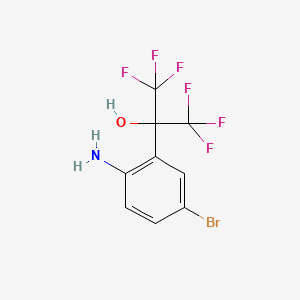
4-(Difluoromethyl)-3-nitroanisole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Difluoromethyl)-3-nitroanisole is an organic compound that features a difluoromethyl group and a nitro group attached to an anisole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-3-nitroanisole typically involves the introduction of the difluoromethyl group and the nitro group onto an anisole ring. One common method is the difluoromethylation of a nitroanisole precursor. This can be achieved through various difluoromethylation reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using efficient and cost-effective reagents. The choice of reagents and reaction conditions is crucial to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors can be employed to optimize the reaction conditions and improve scalability .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Difluoromethyl)-3-nitroanisole can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group on the anisole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides (e.g., NaI) or amines (e.g., NH₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of 4-(Difluoromethyl)-3-aminoanisole.
Substitution: Formation of various substituted anisole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(Difluoromethyl)-3-nitroanisole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(Difluoromethyl)-3-nitroanisole involves its interaction with various molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. The nitro group can participate in redox reactions, potentially leading to the formation of reactive intermediates that interact with biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trifluoromethyl)-3-nitroanisole: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
4-(Difluoromethyl)-2-nitroanisole: Similar structure but with the nitro group in a different position on the anisole ring.
4-(Difluoromethyl)-3-nitrophenol: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
4-(Difluoromethyl)-3-nitroanisole is unique due to the specific positioning of the difluoromethyl and nitro groups on the anisole ring.
Propriétés
Formule moléculaire |
C8H7F2NO3 |
|---|---|
Poids moléculaire |
203.14 g/mol |
Nom IUPAC |
1-(difluoromethyl)-4-methoxy-2-nitrobenzene |
InChI |
InChI=1S/C8H7F2NO3/c1-14-5-2-3-6(8(9)10)7(4-5)11(12)13/h2-4,8H,1H3 |
Clé InChI |
LHRSRHDVYFCMPL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)C(F)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-Difluoro-2-[tris(dimethylamino)phosphonio]acetate](/img/structure/B13707506.png)

